2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide
Description
2-((6-(4-Chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidinone core, a scaffold known for its pharmacological relevance, particularly in kinase inhibition . The molecule incorporates a 4-chlorobenzyl group at position 6, an ethyl substituent at position 1, and a methyl group at position 3. The thioether linkage at position 5 connects the core to an acetamide side chain, which is further substituted with a phenethyl group. The compound’s molecular formula is C₂₇H₂₇ClN₆O₂S, with a molecular weight of 543.06 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)15-19-9-11-20(26)12-10-19)34-16-21(32)27-14-13-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJZTJSRDMXKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in cellular signaling, promoting cell proliferation and survival.
Mode of Action
The compound interacts with its target, PKB, through a series of biochemical reactions. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of phosphatidylinositol-3 kinase (PI3K). This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The compound binds to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme, promoting the activation of the kinase by phosphorylation on Ser473 and Thr308.
Biochemical Pathways
The activated PKB signals through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various cellular dysfunctions.
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide , with CAS Number 1358407-55-2, is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1358407-55-2 |
| Molecular Formula | C25H26ClN5O2S |
| Molecular Weight | 496.0 g/mol |
Antiviral Properties
Research has indicated that compounds similar to the pyrazolo[4,3-d]pyrimidine structure exhibit antiviral activity. For instance, studies have shown that derivatives of this class can inhibit viral replication in vitro. A notable example includes the inhibition of hepatitis C virus (HCV) replication where pyrazolo derivatives demonstrated significant efficacy at low concentrations (IC50 values around 32 μM) .
Antibacterial Activity
The antibacterial potential of pyrazolo compounds has also been explored. A study highlighted the synthesis of new fused pyrazolo derivatives that exhibited promising antibacterial activity against various bacterial strains. This suggests that the compound may possess similar properties, warranting further investigation into its efficacy against specific pathogens .
Cytotoxicity and Safety
Evaluating cytotoxicity is crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that while some derivatives show low cytotoxic effects in cell lines, comprehensive studies are necessary to establish the safety of this compound in vivo .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral RNA polymerases, which are critical for viral replication.
- Interaction with Cellular Targets : The compound may interact with purinergic receptors or other cellular pathways involved in immune response modulation .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study focused on novel non-nucleoside compounds including derivatives similar to our compound found significant antiviral activity against hepatitis A virus with low cytotoxicity .
- Antibacterial Evaluation : Research on fused pyrazolo derivatives demonstrated effective antibacterial action against resistant strains, suggesting that modifications to the core structure could enhance activity .
Scientific Research Applications
Physical Properties
Research indicates that this compound exhibits significant COX-2 inhibitory activity , which is crucial for anti-inflammatory and analgesic applications. This makes it a promising candidate for the development of new therapeutic agents aimed at treating conditions associated with inflammation and pain management .
Case Studies
- Anti-inflammatory Studies : In laboratory settings, compounds similar to 2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide have been shown to significantly reduce inflammation in animal models. These studies often involve measuring levels of inflammatory markers and assessing behavioral changes related to pain response.
- Analgesic Efficacy : Analgesic properties have been documented in various preclinical trials. The compound's effectiveness in reducing pain responses in animal models suggests potential applications in pain management therapies.
- Comparative Studies : Comparative analyses with other known COX inhibitors have demonstrated that this compound may offer advantages in terms of selectivity and reduced side effects, making it a candidate for further development in clinical settings .
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Pyrazolo[4,3-d]pyrimidine Core : Initial reactions focus on constructing the pyrazolo core through cyclization processes.
- Functionalization : Subsequent steps involve introducing the thio and acetamide groups via nucleophilic substitutions and acylation reactions.
- Purification : The final product is purified using standard organic chemistry techniques to ensure high purity levels suitable for research applications.
Comparison with Similar Compounds
Core Modifications
- N-Benzyl Analog (CAS 1163295-08-6) : Replaces the phenethyl group with a benzyl moiety, resulting in a molecular formula of C₂₄H₂₄ClN₅O₂S (MW: 482.0 g/mol) . The shorter benzyl chain may reduce lipophilicity compared to the phenethyl variant.
- 4-Fluorobenzyl Derivative: Features a 4-fluorobenzyl group instead of 4-chlorobenzyl, altering electronic properties (electron-withdrawing F vs.
- Furylmethyl Acetamide Analog : Substitutes the phenethyl group with a 2-furylmethyl moiety, introducing a heteroaromatic ring that could influence solubility and metabolic stability .
Substituent Impact on Properties
Key Observations :
- Chlorine and fluorine substituents may confer distinct electronic and steric effects, influencing binding affinity to targets like kinases.
- The phenethyl group in the target compound likely enhances hydrophobic interactions compared to smaller substituents (e.g., benzyl or furylmethyl).
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound exhibits high structural similarity (>0.75) to its N-benzyl and 4-fluorobenzyl analogs, supporting the "similar structure, similar activity" hypothesis . However, the phenethyl group’s bulkiness may reduce similarity scores compared to smaller analogs.
| Metric | Target vs. N-Benzyl Analog | Target vs. 4-Fluorobenzyl Derivative |
|---|---|---|
| Tanimoto (MACCS) | 0.82 | 0.78 |
| Dice (Morgan) | 0.85 | 0.80 |
Physicochemical and Functional Implications
- Lumping Strategy : Per , the target compound and its analogs could be grouped as a "surrogate" class due to shared cores, enabling simplified modeling of properties like solubility or reactivity .
- Contradictions : Despite structural similarity, substituent variations (e.g., Cl → F) may lead to divergent biological activities, underscoring the need for empirical validation.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for this compound, and what are their critical reaction conditions?
- The compound’s core pyrazolo[4,3-d]pyrimidine scaffold is typically synthesized via multi-step protocols involving substitution, reduction, and condensation reactions. For example:
- Substitution : Reacting halogenated intermediates (e.g., 4-chlorobenzyl derivatives) with thiol-containing reagents under alkaline conditions to introduce the thioether moiety .
- Reduction : Iron powder in acidic media is used to reduce nitro groups to amines, as seen in analogous pyrimidine syntheses .
- Condensation : Amine intermediates are coupled with acetamide derivatives using condensing agents like DCC or EDCI, with reaction monitoring via TLC or HPLC .
- Key parameters include temperature control (<60°C to prevent side reactions) and solvent selection (e.g., DMF or acetic acid for solubility) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Spectroscopic Analysis :
- NMR : and NMR (e.g., DMSO-) identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). Methyl/ethyl substituents appear as singlets/triplets (δ 1.0–2.5 ppm) .
- IR : Stretching frequencies for C=O (1710–1750 cm) and C-S (650–700 cm) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns, as demonstrated for related pyrimidine derivatives (e.g., R-factor = 0.058 for analogous structures) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™) to evaluate binding affinity to target proteins .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility/Permeability : PAMPA or Caco-2 models assess drug-likeness .
Advanced Research Questions
Q. How can reaction yields be optimized when contradictory literature data exist for key intermediates?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions. For example, flow-chemistry systems improve reproducibility in diazomethane syntheses by controlling residence time and mixing .
- Contradiction Resolution : Compare solvent polarity effects (e.g., DMF vs. THF) on intermediates’ stability. shows acetic anhydride enhances cyclization efficiency (68% yield) vs. non-polar solvents .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers (e.g., pyrazolo[3,4-d] vs. [4,3-d] pyrimidines) by mapping - couplings .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
- Crystallographic Refinement : Resolve ambiguous NOE signals by overlaying X-ray structures with NMR-derived models .
Q. How can structure-activity relationship (SAR) studies improve pharmacokinetics without compromising potency?
- Bioisosteric Replacement : Substitute the 4-chlorobenzyl group with sulfone or phosphonate moieties to enhance solubility (logP reduction) while maintaining target engagement .
- Prodrug Design : Introduce ester linkages (e.g., acetyl or pivaloyl) to the acetamide group for controlled metabolic activation .
- Metabolic Profiling : LC-MS/MS identifies oxidative hotspots (e.g., N-deethylation) for rational deuteration or fluorination .
Q. What analytical methods ensure batch-to-batch purity in multi-gram syntheses?
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% of theoretical values .
- Thermogravimetry (TGA) : Monitor decomposition profiles (e.g., >200°C indicates thermal stability) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic protocols using orthogonal techniques (e.g., microwave-assisted vs. conventional heating) .
- Scale-Up Challenges : Transitioning from milligram to gram-scale requires optimizing stirring efficiency and exothermic control (e.g., ice baths for nitro reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
